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Compound of Interest

Compound Name: Trisphenol

Cat. No.: B3262630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trisphenol
compounds, specifically Tris(4-hydroxyphenyl)methane, in the formulation of photosensitive

resist materials. The following sections detail the synthesis of a trisphenol-based novolac

resin, the formulation of a positive-tone photoresist, and the complete protocol for a standard

photolithography process. This document is intended to serve as a practical guide for the

application of these materials in microfabrication and other relevant fields.

Introduction to Trisphenol in Photoresists
Trisphenol compounds, characterized by their three phenolic hydroxyl groups, are valuable

components in the formulation of photosensitive resists. Their rigid, three-dimensional structure

can enhance the thermal stability and etch resistance of the photoresist film. When

incorporated into novolac resins, a common type of binder resin in positive photoresists,

trisphenols can influence the dissolution characteristics of the resist in alkaline developers,

which is a critical factor for achieving high resolution and contrast. Tris(4-

hydroxyphenyl)methane is a representative trisphenol that can be used to synthesize novolac

resins for these applications.
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Synthesis of Tris(4-hydroxyphenyl)methane-based
Novolac Resin
This protocol describes the synthesis of a novolac resin using Tris(4-hydroxyphenyl)methane

and formaldehyde.

Materials:

Tris(4-hydroxyphenyl)methane

Formaldehyde (37% solution in water)

Oxalic acid (catalyst)

Propylene glycol monomethyl ether acetate (PGMEA) (solvent)

Methanol

Equipment:

Three-neck round-bottom flask

Reflux condenser

Mechanical stirrer

Heating mantle with temperature controller

Dropping funnel

Rotary evaporator

Procedure:

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser,

mechanical stirrer, and dropping funnel, add Tris(4-hydroxyphenyl)methane and PGMEA.

Catalyst Addition: Dissolve oxalic acid in a small amount of water and add it to the flask.
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Reaction Initiation: Heat the mixture to 85-95°C with constant stirring.

Formaldehyde Addition: Slowly add formaldehyde solution to the reaction mixture through

the dropping funnel over a period of 60 minutes.

Polycondensation: Maintain the reaction temperature at 95°C and continue stirring for 4-6

hours.

Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate

the resin by slowly adding the reaction mixture to an excess of methanol with vigorous

stirring.

Isolation and Drying: Filter the precipitated resin and wash it thoroughly with methanol to

remove unreacted monomers and catalyst. Dry the resin in a vacuum oven at 60°C until a

constant weight is achieved.

Formulation of a Positive-Tone Trisphenol Novolac
Photoresist
This protocol outlines the formulation of a g-line positive photoresist using the synthesized

Tris(4-hydroxyphenyl)methane-based novolac resin.

Materials:

Tris(4-hydroxyphenyl)methane-based novolac resin (synthesized as per Protocol 1)

Diazonaphthoquinone (DNQ) based photoactive compound (PAC), for example, a 2,1,5-

diazonaphthoquinone sulfonic acid ester of a polyhydroxy compound.

Propylene glycol monomethyl ether acetate (PGMEA) (solvent)

Leveling agent/surfactant (optional)

Equipment:

Amber glass bottle

Magnetic stirrer
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Syringe filter (0.2 µm pore size)

Procedure:

Dissolution of Resin: Dissolve the synthesized Tris(4-hydroxyphenyl)methane-based novolac

resin in PGMEA in an amber glass bottle. The concentration will depend on the desired final

viscosity and film thickness. A typical starting point is 20-30% solids by weight.

Addition of PAC: Add the DNQ-based PAC to the resin solution. The amount of PAC is

typically 15-25% of the weight of the novolac resin.

Homogenization: Stir the mixture at room temperature until all components are completely

dissolved and the solution is homogeneous. This may take several hours.

Addition of Surfactant (Optional): A small amount of a suitable leveling agent can be added

to improve the coating properties of the resist.

Filtration: Filter the final photoresist solution through a 0.2 µm syringe filter to remove any

particulate matter.

Storage: Store the formulated photoresist in a cool, dark place.

Photolithography Process using Trisphenol-based
Photoresist
This protocol provides a step-by-step procedure for patterning a substrate using the formulated

trisphenol-based positive photoresist.

Materials:

Silicon wafer (or other substrate)

Trisphenol-based positive photoresist (formulated as per Protocol 2)

Hexamethyldisilazane (HMDS) (adhesion promoter)

TMAH-based developer (e.g., 2.38% tetramethylammonium hydroxide in water)
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Deionized (DI) water

Isopropyl alcohol (IPA)

Nitrogen gas

Equipment:

Spin coater

Hot plate

Mask aligner or stepper (with g-line, 436 nm, light source)

Beakers for development and rinsing

Scanning Electron Microscope (SEM) for inspection

Procedure:

Substrate Preparation:

Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean).

Dehydrate the wafer by baking it on a hot plate at 150°C for 30 minutes.

Apply HMDS adhesion promoter by spin coating or vapor priming to enhance resist

adhesion.

Spin Coating:

Dispense the trisphenol-based photoresist onto the center of the wafer.

Spin coat at a speed of 2000-4000 rpm for 30-60 seconds to achieve the desired film

thickness.

Soft Bake (Pre-bake):
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Bake the coated wafer on a hot plate at 90-100°C for 60-90 seconds to remove the solvent

from the resist film.[1]

Exposure:

Expose the photoresist-coated wafer through a photomask using a g-line (436 nm) light

source. The exposure dose will need to be optimized based on the resist sensitivity and

desired feature size. A typical starting dose would be in the range of 50-150 mJ/cm².

Post-Exposure Bake (PEB) (Optional but Recommended):

Bake the exposed wafer on a hot plate at 110-120°C for 60-90 seconds. This step can

help to reduce standing wave effects and improve resolution.

Development:

Immerse the wafer in a TMAH-based developer for 30-60 seconds with gentle agitation.

The exposed regions of the photoresist will dissolve.

The exact development time should be determined experimentally.

Rinsing and Drying:

Rinse the wafer thoroughly with DI water to stop the development process.

Dry the wafer with a stream of nitrogen gas.

Hard Bake (Post-bake):

Bake the wafer on a hot plate at 120-130°C for 1-2 minutes to improve the mechanical and

chemical resistance of the patterned resist.

Inspection:

Inspect the patterned features using an optical microscope or a Scanning Electron

Microscope (SEM) to evaluate the resolution, line edge roughness, and overall pattern

fidelity.
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Quantitative Data
The following tables provide typical performance data for novolac-based positive photoresists.

While this data is not exclusively for a Tris(4-hydroxyphenyl)methane-based resist, it is

representative of the performance that can be expected from a well-formulated novolac system

and can serve as a benchmark for comparison.

Table 1: Typical Lithographic Performance of a g-line Novolac Photoresist

Parameter Typical Value

Resolution 0.5 - 1.0 µm

Sensitivity 80 - 150 mJ/cm²

Contrast > 2.0

Film Thickness 1.0 - 2.0 µm

Developer 2.38% TMAH

Development Time 45 - 60 seconds

Table 2: Influence of PAC Concentration on Photoresist Sensitivity

PAC Concentration (% of resin weight) Approximate Sensitivity (mJ/cm²)

15% 120

20% 100

25% 85

Visualizations
Signaling Pathway: Positive-Tone Photoresist
Mechanism
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Caption: Mechanism of a positive-tone DNQ-novolac photoresist.

Experimental Workflow: Photolithography Process
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Caption: A typical workflow for a photolithography process.
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Logical Relationship: Synthesis of Trisphenol Novolac
Resin

Reactants:
- Tris(4-hydroxyphenyl)methane

- Formaldehyde

Polycondensation Reaction
(95°C, 4-6 hours)

Catalyst:
Oxalic Acid

Solvent:
PGMEA

Purification:
Precipitation in Methanol

Vacuum Drying

Trisphenol Novolac Resin

Click to download full resolution via product page

Caption: Logical steps for the synthesis of a trisphenol novolac resin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3262630#trisphenol-application-in-photosensitive-
resist-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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